N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole core with various substituents, including a dichlorobenzyl group and a sulfonamide group
Scientific Research Applications
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Industry: The compound could be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then subjected to further functionalization to introduce the dichlorobenzyl and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new substituents on the benzyl ring.
Mechanism of Action
The mechanism of action of N4-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets in biological systems. The dichlorobenzyl group may interact with specific enzymes or receptors, while the sulfonamide group could enhance the compound’s binding affinity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: shares similarities with other pyrazole-based compounds that have dichlorobenzyl and sulfonamide groups.
2,4-Dichlorobenzyl alcohol: A related compound with antiseptic properties.
2,4-Dichlorobenzylamine: Another related compound used in various chemical syntheses.
Uniqueness
The uniqueness of N4-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2S/c1-10-16(21-26(24,25)14-7-19-22(3)9-14)11(2)23(20-10)8-12-4-5-13(17)6-15(12)18/h4-7,9,21H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJSFXTWGUYOQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NS(=O)(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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